An In-depth Technical Guide to (2-pyridin-3-ylphenyl)methanol: Synthesis, Characterization, and Potential Applications in Drug Discovery
An In-depth Technical Guide to (2-pyridin-3-ylphenyl)methanol: Synthesis, Characterization, and Potential Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, structure, and a proposed synthetic route for (2-pyridin-3-ylphenyl)methanol. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in novel heterocyclic compounds. While direct experimental data for this specific isomer is not widely available in the current literature, this guide leverages established chemical principles and data from structurally related molecules to provide a robust framework for its synthesis and evaluation.
Introduction: The Significance of Pyridinyl-Phenyl Scaffolds
The fusion of pyridine and phenyl rings creates a privileged structural motif in medicinal chemistry. These bicyclic systems are present in numerous biologically active compounds and approved pharmaceuticals. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. The phenyl ring provides a scaffold for further functionalization, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. Phenyl(pyridin-2-yl)methanol derivatives, for instance, are recognized as important structural backbones in a variety of natural products and synthetic drugs, including antihistamines like bepotastine and carbinoxamine.[1]
This guide focuses on the specific, lesser-explored isomer, (2-pyridin-3-ylphenyl)methanol, detailing its unique structural attributes and proposing a clear pathway for its synthesis and subsequent investigation.
Chemical Structure and Properties
The fundamental structure of (2-pyridin-3-ylphenyl)methanol consists of a pyridine ring linked to a phenyl ring at the 2-position of the phenyl ring and the 3-position of the pyridine ring. A methanol group is attached to the phenyl ring at the ortho position relative to the pyridine substituent.
Structural Diagram
Caption: Chemical structure of (2-pyridin-3-ylphenyl)methanol.
Predicted Chemical Properties
While experimental data for this specific isomer is scarce, we can predict its key chemical properties based on its structure and by analogy to similar compounds like (4-(pyridin-2-yl)phenyl)methanol (CAS 98061-39-3).[2]
| Property | Predicted Value/Information | Source/Basis for Prediction |
| Molecular Formula | C₁₂H₁₁NO | Structural Analysis |
| Molecular Weight | 185.22 g/mol | Calculation from Molecular Formula[2] |
| Appearance | White to off-white solid | Analogy to similar biaryl methanols |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. | General solubility of polar organic compounds |
| CAS Number | Not assigned or readily available | Database Search |
| pKa (pyridinium ion) | ~4.5 - 5.5 | Analogy to substituted pyridines |
Proposed Synthesis and Characterization
The synthesis of (2-pyridin-3-ylphenyl)methanol can be strategically achieved through a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of C-C bonds between aryl and/or vinyl halides/triflates and organoboron compounds.[3]
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis and characterization of (2-pyridin-3-ylphenyl)methanol.
Step-by-Step Experimental Protocol
Rationale: The Suzuki-Miyaura coupling is chosen for its high functional group tolerance and generally good yields in constructing biaryl systems. The selection of a palladium catalyst and a suitable base is crucial for the efficiency of the reaction.
Materials:
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3-Bromopyridine
-
(2-(Hydroxymethyl)phenyl)boronic acid
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
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Ethyl acetate
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Hexanes
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromopyridine (1.0 eq), (2-(hydroxymethyl)phenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a minimal amount of 1,4-dioxane.
-
Reaction Execution: Add the catalyst solution to the main reaction flask. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Heating: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
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Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure (2-pyridin-3-ylphenyl)methanol.
Characterization
The structure and purity of the synthesized (2-pyridin-3-ylphenyl)methanol should be confirmed by a combination of spectroscopic techniques:
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¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms and the overall structure.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) group.
Potential Applications in Drug Discovery
The pyridinyl-phenyl methanol scaffold is a promising starting point for the development of novel therapeutic agents. The biological activity of this class of compounds is often linked to their ability to interact with specific biological targets through hydrogen bonding and hydrophobic interactions.
Areas of Therapeutic Interest
Based on the known activities of related compounds, (2-pyridin-3-ylphenyl)methanol and its derivatives could be investigated for a range of biological activities, including:
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Anti-inflammatory Activity: Many pyridine derivatives exhibit anti-inflammatory properties.
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Anticancer Activity: The pyridinyl-phenyl scaffold can be functionalized to target various pathways involved in cancer progression.
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Neurological Disorders: The ability of pyridine-containing compounds to cross the blood-brain barrier makes them attractive candidates for CNS-active drugs.[4]
Future Directions and Lead Optimization
The synthesized (2-pyridin-3-ylphenyl)methanol can serve as a valuable building block for the creation of a library of derivatives.
Lead Optimization Strategy Diagram:
Caption: A strategic approach for the lead optimization of (2-pyridin-3-ylphenyl)methanol.
Conclusion
This technical guide has outlined the key chemical properties, a detailed synthetic protocol, and the potential therapeutic applications of (2-pyridin-3-ylphenyl)methanol. Although this specific isomer is not extensively documented, its synthesis is feasible through established methodologies like the Suzuki-Miyaura coupling. The structural features of this compound make it an intriguing candidate for further investigation in the field of medicinal chemistry. The protocols and strategies presented herein provide a solid foundation for researchers to synthesize, characterize, and explore the biological potential of this novel pyridinyl-phenyl methanol derivative.
References
- Google Patents. (n.d.). Preparation method of (S)-phenyl (pyridine-2-yl) methanol derivative.
-
SciMeetings. (n.d.). Synthesis of phenyl pyridines via suzuki cross coupling to test their inhibitory effects on uridine nucleoside ribohydrolase (UNH). Retrieved from [Link]
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PubChem. (n.d.). (4-(Pyridin-2-yl)phenyl)methanol. Retrieved from [Link]
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PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved from [Link]
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DergiPark. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. Retrieved from [Link]
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PubChem. (n.d.). 2,2'-Bipyridine. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives.
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ACS Publications. (2026). Rational Design of Enzyme-Responsive Fluorescent Organoruthenium Prodrug for Real-Time Tracking of Cargo Release and Cytotoxicity. Retrieved from [Link]
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National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Sources
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- 2. (4-(Pyridin-2-yl)phenyl)methanol | C12H11NO | CID 1515239 - PubChem [pubchem.ncbi.nlm.nih.gov]
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